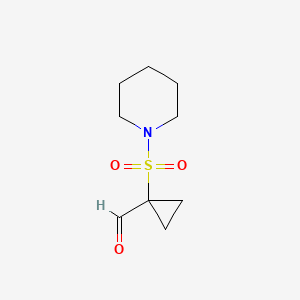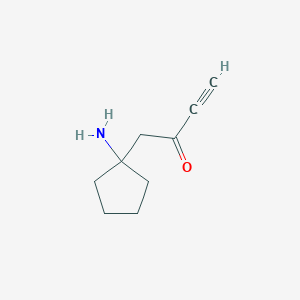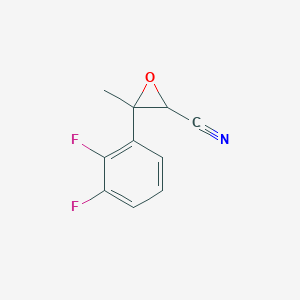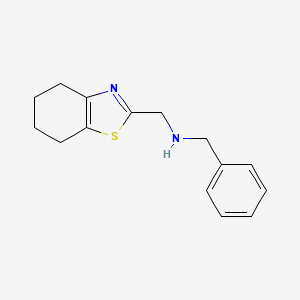![molecular formula C7H10N4 B13172755 1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
The synthesis of 1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylimidazole, formaldehyde, methylamine.
Reaction Conditions: The reaction is carried out in an inert solvent such as methanol or ethanol, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours until the desired product is formed.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile can be compared with other similar compounds such as:
1-Methyl-5-[(methylamino)methyl]-3-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an imidazole ring. It may exhibit different chemical and biological properties due to the difference in ring structure.
1-Methyl-5-[(methylamino)methyl]indoline: This compound contains an indoline ring and may have different reactivity and applications compared to the imidazole derivative.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-methyl-5-(methylaminomethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-9-4-6-5-10-7(3-8)11(6)2/h5,9H,4H2,1-2H3 |
Clave InChI |
MSHGOMDVAVUCTG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN=C(N1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


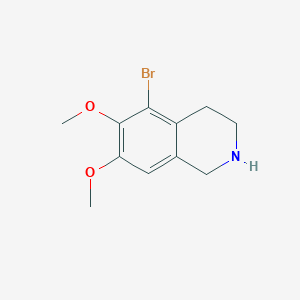
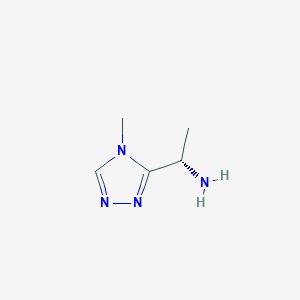
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
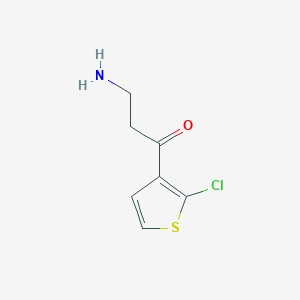
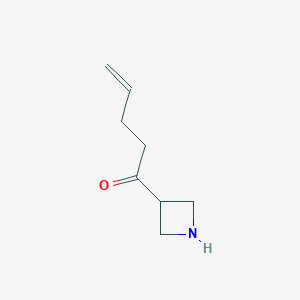
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
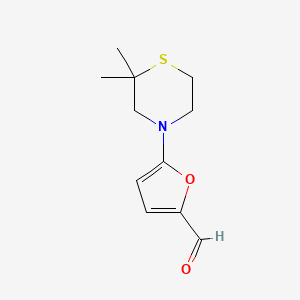
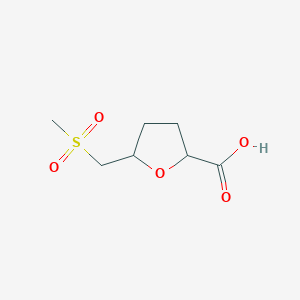
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
